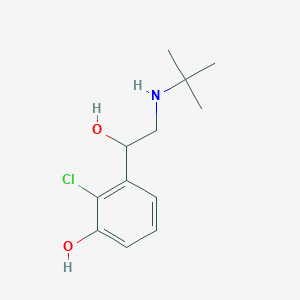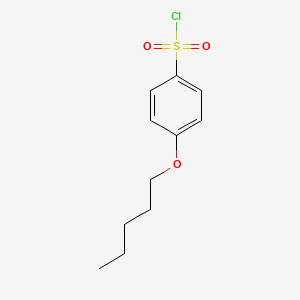
3-Hydroxytulobuterol
Vue d'ensemble
Description
3-Hydroxytulobuterol is a metabolite of Tulobuterol . Tulobuterol is a long-acting beta2-adrenergic receptor agonist, marketed in Japan as a transdermal patch under the name Hokunalin tape .
Synthesis Analysis
Alternative methods have been developed for the synthesis of the β2-agonist tulobuterol and its metabolite 4-hydroxytulobuterol with a similar activity . The proposed procedures utilize available reagents, and the key stage in the synthesis is the formation of intermediate oxirane according to the Corey–Chaykovsky reaction, followed by opening of the oxirane ring by the action of excess tert-butylamine .Applications De Recherche Scientifique
- 3-Hydroxytulobuterol has potential as a cardiovascular drug due to its β2-adrenergic receptor agonist activity. It may enhance cardiac contractility and vasodilation, making it relevant for conditions like heart failure or hypertension .
- Like other β2-adrenergic agonists, this compound could be useful for bronchodilation. It may find application in treating asthma, chronic obstructive pulmonary disease (COPD), or other respiratory disorders .
- Research suggests that β2-adrenergic agonists can influence glucose metabolism. This compound might have implications for diabetes management or obesity-related metabolic dysregulation .
- β2-adrenergic agonists are known to enhance muscle strength and endurance. This compound could be explored for athletic performance or muscle-wasting conditions .
- Some studies indicate that β2-adrenergic agonists have neuroprotective effects. This compound might be investigated for conditions like Alzheimer’s disease or Parkinson’s disease .
- Given its pharmacological properties, this compound could be incorporated into drug delivery systems. Researchers might explore its use in sustained-release formulations or targeted therapies .
Cardiovascular Health
Bronchodilation and Asthma Treatment
Metabolic Disorders
Muscle Performance Enhancement
Neuroprotection and Neurodegenerative Diseases
Drug Delivery Systems
Mécanisme D'action
Target of Action
3-Hydroxytulobuterol, a metabolite of Tulobuterol, primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the bronchodilation process, which is essential for managing conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD) .
Mode of Action
As a Beta-2 adrenergic receptor agonist, this compound binds to these receptors, leading to their activation . This activation triggers a cascade of events, including the stimulation of adenylate cyclase through the action of G proteins . The result is an increase in the concentration of cyclic AMP, which in turn leads to the relaxation of bronchial smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the Beta-2 adrenergic receptor and the subsequent activation of adenylate cyclase . This leads to an increase in cyclic AMP levels, which then triggers a series of downstream effects, including the relaxation of bronchial smooth muscle .
Pharmacokinetics
It is known that tulobuterol, from which this compound is derived, is well-absorbed and has a steady release over 24 hours when administered via a transdermal patch . This allows for a consistent level of the drug in the bloodstream, providing long-lasting effects .
Result of Action
The primary molecular effect of this compound is the activation of the Beta-2 adrenergic receptor, leading to bronchodilation . On a cellular level, this results in the relaxation of bronchial smooth muscle, reducing symptoms in conditions like asthma and COPD .
Propriétés
IUPAC Name |
3-[2-(tert-butylamino)-1-hydroxyethyl]-2-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-10(16)8-5-4-6-9(15)11(8)13/h4-6,10,14-16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLAFIBSOHRYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C(=CC=C1)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)








![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)
